molecular formula C7H9BO2S B597510 2-(Thiophen-2-YL)-1,3,2-dioxaborinane CAS No. 197024-83-2

2-(Thiophen-2-YL)-1,3,2-dioxaborinane

Cat. No. B597510
CAS RN: 197024-83-2
M. Wt: 168.017
InChI Key: CVRRKUUSGIROSB-UHFFFAOYSA-N
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Description

Thiophene is a five-membered ring compound with one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation-like reactions or subsequent functionalization of the thiophene ring . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to make aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene involves a five-membered ring with one sulfur atom and four carbon atoms . The exact structure of “2-(Thiophen-2-YL)-1,3,2-dioxaborinane” would depend on the specific arrangement and bonding of these atoms.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including condensation reactions and functionalization of the thiophene ring . The specific reactions that “this compound” would undergo would depend on its exact molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a thiophene derivative would depend on its specific molecular structure. Thiophene itself is a colorless liquid with a mildly pleasant odor reminiscent of benzene, with which it shares some similarities .

Scientific Research Applications

  • Electropolymerization applications, as discussed in the study of thiophene-containing β-diketonate copper(II) complexes, where 1-(thiophen-2-yl)-3-(thiophen-3-yl)propane-1,3-dione and its copper(II) complex were synthesized and characterized for electropolymerization purposes (Oyarce et al., 2017).

  • The study of hydrolytic stability and crystal structure of related compounds like 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, demonstrating its unusual degree of hydrolytic stability and planar ring structure (Emsley et al., 1989).

  • Synthesis and mesomorphic properties of cyano derivatives for use in liquid-crystalline mixtures intended for high information electrooptic display devices, indicating their potential in display technology (Bezborodov & Lapanik, 1991).

  • Antimicrobial applications, as shown in the synthesis and evaluation of [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, indicating potential in the development of new antimicrobial agents (Gomha et al., 2018).

  • Catalysis in cross-coupling reactions, as evidenced in the use of air-stable nickel precatalysts for cross-coupling of aryl sulfamates with aryl neopentylglycolboronates (Jezorek et al., 2014).

  • Conformational studies of related compounds, such as bis(5,5-dimethyl-2-X-1,3,2-dioxaphosphorinan-2-yl) sulfanes and polysulfanes, providing insights into the structure and behavior of these compounds (Kombert & Grossmann, 1993).

  • Synthesis of fused 1,3,2-dioxaborinanes for potential application in liquid-crystalline compounds containing a boron atom (Balueva et al., 1994).

  • Ferroelectric properties of a homochiral quinoxaline derivative, showcasing its potential in material science and electronic applications (Chen et al., 2010).

  • Application in photoalignment of nematic liquid crystals, indicating its utility in the development of advanced display technologies (Hegde et al., 2013).

Mechanism of Action

Target of Action

Thiophene-based compounds have been studied extensively for their biological activities . They are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Thiophene derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition, receptor antagonism, or ion channel modulation . The boron atom in the compound could potentially form reversible covalent bonds with biological targets, altering their function .

Biochemical Pathways

Thiophene derivatives have been found to affect various biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound’s boron atom could potentially interfere with biochemical processes that involve boron, such as cell signaling and bone metabolism .

Pharmacokinetics

For instance, thiophene derivatives are known to have good lipophilicity, which could enhance the compound’s absorption and distribution . The boron atom could potentially affect the compound’s metabolism and excretion .

Result of Action

Thiophene derivatives have been found to exert various biological effects, such as anti-inflammatory, anticancer, and antimicrobial activities . The compound’s boron atom could potentially exert additional effects, such as altering cell signaling or bone metabolism .

Action Environment

The action of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane could potentially be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other chemicals . Additionally, the compound’s action could potentially be influenced by biological factors, such as the target’s expression level and the presence of other interacting molecules .

Future Directions

Thiophene derivatives continue to be a topic of interest in various fields, including medicinal chemistry, materials science, and industrial chemistry . Future research will likely continue to explore new synthesis methods, applications, and properties of these compounds.

properties

IUPAC Name

2-thiophen-2-yl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO2S/c1-3-7(11-6-1)8-9-4-2-5-10-8/h1,3,6H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRRKUUSGIROSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674620
Record name 2-(Thiophen-2-yl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

197024-83-2
Record name 2-(Thiophen-2-yl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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